UK 370106 is classified as a pharmaceutical compound primarily used in research settings to investigate the roles of matrix metalloproteinases in various biological processes. It is particularly relevant in the fields of biochemistry, pharmacology, and medicinal chemistry due to its targeted action on specific metalloproteinases involved in tissue remodeling and inflammation .
The synthesis of UK 370106 involves several key steps:
The synthetic route is typically optimized for yield and purity, although industrial production methods are not extensively documented. The laboratory synthesis can be scaled up while maintaining consistent quality .
UK 370106 has a complex molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with target enzymes. The molecular formula is represented as C22H32N2O4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The three-dimensional conformation of UK 370106 allows it to fit precisely into the active sites of these enzymes, inhibiting their activity effectively .
UK 370106 primarily functions through its inhibitory action on matrix metalloproteinases. The key reactions include:
These reactions have been studied both in vitro and in vivo, demonstrating the compound's effectiveness in various biological models .
The mechanism of action for UK 370106 involves:
The inhibition by UK 370106 affects biochemical pathways involved in tissue remodeling and inflammation. Specifically, it alters the degradation processes mediated by MMPs, which are critical in various physiological and pathological contexts .
UK 370106 exhibits several notable physical and chemical properties:
These properties are essential for its application in biological assays and potential therapeutic contexts .
UK 370106 has several scientific applications:
UK 370106 (CAS 230961-21-4) was discovered and optimized through a rational drug design program aimed at targeting pathological matrix metalloproteinases while sparing those essential for tissue repair. Researchers at Pfizer identified this compound as a clinical candidate for topical treatment of chronic dermal ulcers due to its exceptional selectivity profile. The compound exhibited nanomolar potency against matrix metalloproteinase-3 (half maximal inhibitory concentration = 23 nM) and matrix metalloproteinase-12 (half maximal inhibitory concentration = 42 nM), with >1,200-fold selectivity over matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-9, and matrix metalloproteinase-14, and approximately 100-fold selectivity over matrix metalloproteinase-13 [1] [2]. This selectivity was critical for inhibiting pathological extracellular matrix degradation without impairing keratinocyte migration—a process essential for wound re-epithelialization [1] [4].
The development pathway included comprehensive in vitro and in vivo characterization:
Table 1: Enzyme Inhibition Profile of UK 370106
Enzyme | Half Maximal Inhibitory Concentration (nM) | Selectivity vs. Matrix Metalloproteinase-3 |
---|---|---|
Matrix Metalloproteinase-3 | 23 | 1-fold |
Matrix Metalloproteinase-12 | 42 | ~0.5-fold |
Matrix Metalloproteinase-13 | 2,300 | 100-fold less potent |
Matrix Metalloproteinase-8 | 1,750 | 76-fold less potent |
Matrix Metalloproteinase-1 | >34,200 | >1,200-fold less potent |
Matrix Metalloproteinase-2 | 34,200 | >1,200-fold less potent |
Table 2: Key Milestones in Development of UK 370106
Stage | Findings | Reference |
---|---|---|
Lead Optimization | Achieved >1,200-fold selectivity for matrix metalloproteinase-3 over matrix metalloproteinase-1, -2, -9, -14 | Fray et al. (2003) |
Preclinical Efficacy | Topical application inhibited matrix metalloproteinase-3 ex vivo in rabbit ulcers; no disruption of keratinocyte migration | Fray et al. (2003) |
Clinical Status | Identified as clinical candidate; no active trials reported | ApexBio (2024) |
UK 370106 ((3R)-3-[[(1S)-1-[[(1S)-2-Methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid; molecular weight 572.73) belongs to the peptidomimetic hydroxamate class of matrix metalloproteinase inhibitors [4] [8]. Its structure features three domains critical for its selectivity and binding kinetics:
This structural arrangement confers slow-binding inhibition, as evidenced by prolonged dermal retention (elimination half-life ≈ 3 days) despite rapid plasma clearance (elimination half-life = 23 minutes) [1]. Unlike broad-spectrum hydroxamate inhibitors (e.g., Marimastat), UK 370106 avoids the "metalloproteinase inhibitor-induced musculoskeletal syndrome" associated with pan-matrix metalloproteinase inhibition by sparing matrix metalloproteinase-1 and other off-target enzymes [7] [10].
Table 3: Structural and Pharmacokinetic Properties of UK 370106
Property | Value |
---|---|
Molecular Formula | C₃₅H₄₄N₂O₅ |
Hydroxamate Group | Essential for zinc chelation in matrix metalloproteinase active site |
Key Substituents | Biphenylhexanoic acid; methoxy-phenylethylamine |
Plasma Half-Life (Rat) | 23 minutes |
Dermal Half-Life | ~3 days |
Solubility | <57.27 mg/mL in dimethyl sulfoxide; <14.32 mg/mL in ethanol |
Matrix Metalloproteinase-3 (Stromelysin-1) is a multifaceted protease that degrades extracellular matrix components (fibronectin, proteoglycans) and activates other matrix metalloproteinases. In chronic dermal ulcers, persistent inflammation drives matrix metalloproteinase-3 overexpression, leading to excessive degradation of extracellular matrix proteins and growth factors essential for healing [1] [4]. This enzyme also contributes to atherosclerotic plaque vulnerability by degrading fibrous cap collagen, correlating with cardiovascular events in clinical studies [3].
Matrix Metalloproteinase-12 (Macrophage Metalloelastase) is primarily macrophage-derived and implicated in:
UK 370106’s dual inhibition of matrix metalloproteinase-3 and matrix metalloproteinase-12 targets intersecting pathological pathways:
Table 4: Pathophysiological Roles of Matrix Metalloproteinase-3 and Matrix Metalloproteinase-12
Disease Context | Matrix Metalloproteinase-3 Role | Matrix Metalloproteinase-12 Role |
---|---|---|
Chronic Dermal Ulcers | Degrades fibronectin/growth factors; impairs tissue repair | Not explicitly reported |
Atherosclerosis | Weakens fibrous caps; correlates with cardiovascular events (r=0.62, p<0.01) [3] | Degrades elastin; promotes intraplaque hemorrhage [7] |
Chronic Obstructive Pulmonary Disease | Activates matrix metalloproteinase-9; contributes to extracellular matrix breakdown | Drives emphysema via elastolysis; gene polymorphisms increase risk [5] [9] |
Asthma | Limited evidence | Airway remodeling; mucus hyperproduction [5] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0